![molecular formula C13H12N2O3 B13888358 2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione](/img/structure/B13888358.png)
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy is the hexadehydro-Diels–Alder domino reaction of substituted tetraynes and imidazole derivatives . This reaction involves the formation of three new C–C bonds and two new C–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production methods for isoindole-1,3-dione derivatives often involve green chemistry principles to minimize waste and environmental impact. For example, solventless conditions and the use of environmentally friendly reagents are preferred .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form multifunctionalized isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound, leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents, and nucleophiles for substitution reactions. Reaction conditions often involve heating and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions are highly substituted isoindole-1,3-dione derivatives with multiple rings and complex structures .
Applications De Recherche Scientifique
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of dopamine receptors, which is relevant for its potential use in treating neurological disorders . The compound’s structure allows it to interact with various amino acid residues in the target proteins, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione: Another derivative with similar biological activities.
Phthalimide: A simpler structure but with comparable reactivity and applications.
Uniqueness
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione is unique due to its complex structure, which includes multiple rings and functional groups.
Propriétés
Formule moléculaire |
C13H12N2O3 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C13H12N2O3/c1-14-7-6-10(13(14)18)15-11(16)8-4-2-3-5-9(8)12(15)17/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
Clé InChI |
UBDGGDUWSGLVTF-JTQLQIEISA-N |
SMILES isomérique |
CN1CC[C@@H](C1=O)N2C(=O)C3=CC=CC=C3C2=O |
SMILES canonique |
CN1CCC(C1=O)N2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13888275.png)
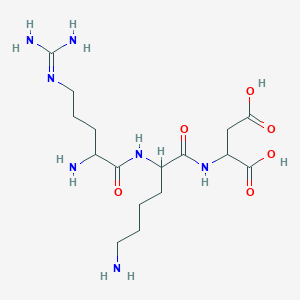
![Methyl 3-[(4-chlorobenzoyl)amino]isonicotinate](/img/structure/B13888297.png)
![Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B13888305.png)
![tert-butyl 5-[(2-chloropyrimidin-4-yl)oxy]-1H-indole-1-carboxylate](/img/structure/B13888311.png)
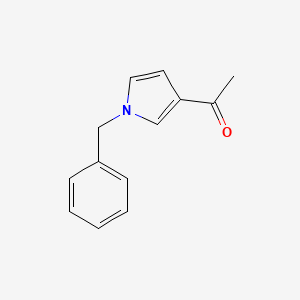
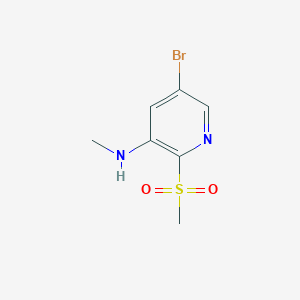
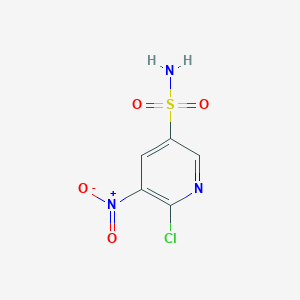
![8-[(1S)-1-aminoethyl]-2-ethylsulfanyl-3,6-dimethyl-chromen-4-one](/img/structure/B13888337.png)
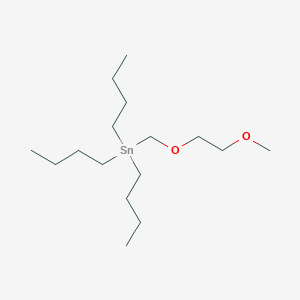
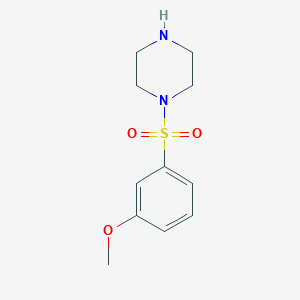
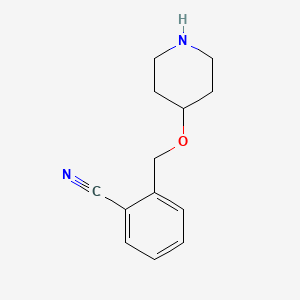
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B13888359.png)

